1,3-Dimethoxy-2-(trifluoromethyl)benzene
Description
Contextualization of Fluorine in Organic Synthesis and Medicinal Chemistry Research
The introduction of fluorine into organic molecules has become a profoundly impactful strategy in the fields of medicinal chemistry and materials science. nih.gov The trifluoromethyl (CF3) group, in particular, is prized for its unique electronic properties and steric profile. Due to fluorine's high electronegativity, the CF3 group is strongly electron-withdrawing, which can significantly alter the chemical reactivity and physical properties of a parent molecule. beilstein-journals.org
In medicinal chemistry, the strategic incorporation of fluorine or trifluoromethyl groups can dramatically improve a drug candidate's profile. tandfonline.combohrium.com These improvements can manifest as enhanced metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.govbohrium.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to permeate cell membranes and reach its biological target. nih.govresearchgate.net The presence of fluorine can also lead to stronger binding interactions with target proteins and can modulate the acidity or basicity (pKa) of nearby functional groups, influencing a compound's pharmacokinetic properties. bohrium.comacs.org
Overview of Dimethoxybenzene Scaffolds in Modern Chemical Transformations
Dimethoxybenzene isomers serve as versatile building blocks and reagents in a wide array of chemical transformations. researchgate.net The methoxy (B1213986) groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The specific substitution pattern of the methoxy groups (ortho, meta, or para) directs the regiochemical outcome of these reactions.
For instance, 1,4-dimethoxybenzene (B90301) is a common intermediate in the synthesis of organic compounds, including pharmaceuticals. wikipedia.orgnih.gov The 1,3-dimethoxybenzene (B93181) scaffold is utilized as an important initiator in the synthesis of certain polymers and resins. chemicalbook.com It has also found application in peptide chemistry, where it can be used as a scavenger during the cleavage step from a resin support, preventing side reactions. chemicalbook.com The varied applications of dimethoxybenzene derivatives underscore their importance as foundational structures in synthetic organic chemistry. researchgate.net
Importance of Regioselective Functionalization in Aromatic Systems
Achieving control over the position of new functional groups on an aromatic ring—a concept known as regioselectivity—is a fundamental challenge in organic synthesis. For aromatic compounds, the synthesis of a single, specific isomer is often crucial, as different regioisomers can exhibit vastly different biological activities or material properties. Direct C-H trifluoromethylation is an ideal method for introducing a CF3 group, but it often leads to a mixture of products, making the isolation of the desired isomer difficult and inefficient. chemrxiv.orgnih.gov
Consequently, a significant area of research is dedicated to developing methods that achieve high regioselectivity. nih.gov Strategies have been developed that use directing groups or specialized reagents and catalysts to control the position of trifluoromethylation. scilit.com Recent studies have explored the use of additives like cyclodextrins, which can form inclusion complexes with the aromatic substrate, sterically shielding certain positions and directing the trifluoromethyl radical to a specific C-H bond. chemrxiv.orgacs.orgnih.gov This pursuit of regiocontrol is vital for the practical and efficient synthesis of complex fluorinated molecules.
Research Rationale and Scope of Academic Inquiry into 1,3-Dimethoxy-2-(trifluoromethyl)benzene
The academic interest in this compound lies at the confluence of the principles outlined above. Its synthesis presents a classic challenge in regioselectivity. The starting material, 1,3-dimethoxybenzene, has multiple non-equivalent positions where a trifluoromethyl group could be introduced. The two electron-donating methoxy groups strongly activate the ring, but also direct incoming electrophiles or radicals to specific positions (ortho and para to each methoxy group).
A key study in this area involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene. chemrxiv.org This research highlights the complexities of controlling the reaction's outcome. When 1,3-dimethoxybenzene is reacted under these conditions, it produces a mixture of mono- and bis-trifluoromethylated products.
| Product ID | Chemical Name | Substitution Pattern |
| A | This compound | Mono-trifluoromethylated |
| B | 2,4-Dimethoxy-1-(trifluoromethyl)benzene | Mono-trifluoromethylated |
| C | 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene | Bis-trifluoromethylated |
| D | 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene | Bis-trifluoromethylated |
Table 1: Products from the photo-induced trifluoromethylation of 1,3-dimethoxybenzene. chemrxiv.org
The focus of academic inquiry is to develop methodologies that can selectively favor the formation of one isomer over the others. For example, the aforementioned study investigated the use of pulsed light irradiation, demonstrating that by varying the frequency of the light pulses, the chemical yield and the ratio of the products could be controlled. chemrxiv.orgchemrxiv.org This type of research is crucial for understanding the underlying reaction mechanisms and for developing practical synthetic routes to pure this compound, which can then be used as a building block for more complex molecules. prepchem.com
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 1,3-Dimethoxybenzene |
| 1,4-dimethoxybenzene |
| 2,4-Dimethoxy-1-(trifluoromethyl)benzene |
| 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene |
| 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene |
| 1,3-Dimethoxy-2-(1-acetoxy-2,2-dichloro-3,3,3-trifluoropropyl)-benzene |
| 1-chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one |
| 1,3,5-trimethoxybenzene |
| 1,4-di-tert-butyl-2,5-dimethoxybenzene |
| 2-(2-bromophenyl)-2-(2-methylnaphthalen-1-yl)acetonitrile |
| 2-(2′,6′-dimethoxybiphenyl)-dicyclohexylphosphine (SPhos) |
| 2-Iodobenzoic acid |
| 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one |
| Acetic anhydride |
| Anthraquinone (B42736) |
| Benzoic acid |
| CF3SO2Na (Sodium triflinate) |
| Indoxacarb |
| Flurprimidol |
| Methoxamine |
| Butaxamine |
| Pyridine |
| Triflumuron |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate |
| Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106877-43-4 |
|---|---|
Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,3-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
MCVMSDDVPMIXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Characterization of 1,3 Dimethoxy 2 Trifluoromethyl Benzene
Derivatization of the 1,3-Dimethoxy-2-(trifluoromethyl)benzene Scaffold
Synthesis of Complex Polycyclic Systems Utilizing the Compound as a Synthon
The directing effects of the substituents on the benzene (B151609) ring are paramount. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups, while the trifluoromethyl group is a strong deactivating, meta-directing group. The positions of these groups relative to each other create a nuanced reactivity map on the aromatic ring. Specifically, the C4 and C6 positions are activated by both methoxy groups, making them the most likely sites for electrophilic attack. The trifluoromethyl group at C2 sterically hinders the adjacent positions and deactivates the ring.
In a hypothetical synthesis of a polycyclic system, a Friedel-Crafts type reaction, such as an acylation or alkylation, would likely proceed at the C4 or C6 position. Subsequent intramolecular cyclization reactions, such as a Pictet-Spengler or Bischler-Napieralski reaction, could then be employed to form a new fused ring. The trifluoromethyl group, while deactivating, can also serve as a useful spectroscopic marker or a modulator of the electronic properties of the final polycyclic system.
The following table illustrates the predicted regioselectivity for a generic electrophilic substitution reaction on this compound, which would be the initial step in its use as a synthon for polycyclic systems.
| Position of Electrophilic Attack | Activating/Deactivating Influences | Predicted Outcome |
| C4 | Activated by two ortho and para methoxy groups. | Major Product |
| C6 | Activated by two ortho and para methoxy groups. | Major Product |
| C5 | Deactivated by meta trifluoromethyl group. | Minor Product |
This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents.
Reaction Kinetics and Transition State Analysis
The kinetics of reactions involving this compound, particularly electrophilic aromatic substitutions like Friedel-Crafts reactions, are significantly influenced by the electronic nature of the substituents.
The generally accepted mechanism for Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the aromatic ring in the rate-determining step. nih.gov The reaction is typically first order with respect to the aromatic substrate, the acylating agent, and the Lewis acid catalyst.
The reactivity of this compound in Friedel-Crafts type reactions can be compared to other electron-rich aromatic compounds. The presence of both strongly activating and a strongly deactivating group makes for an interesting comparison.
The following table provides a qualitative comparison of the expected relative reaction rates for a Friedel-Crafts acylation. The rates are compared to that of benzene, which is assigned a relative rate of 1.
| Aromatic Substrate | Substituents | Expected Relative Rate |
| Benzene | None | 1 |
| Toluene | -CH₃ (weakly activating) | ~25 |
| Anisole | -OCH₃ (strongly activating) | ~1 x 10⁶ |
| 1,3-Dimethoxybenzene (B93181) | Two -OCH₃ (strongly activating) | >1 x 10⁶ |
| Trifluoromethylbenzene | -CF₃ (strongly deactivating) | ~2 x 10⁻⁵ |
| This compound | Two -OCH₃, one -CF₃ | Significantly > 1, but < 1,3-Dimethoxybenzene |
Note: The relative rate values are estimates based on established substituent effects in electrophilic aromatic substitution and are intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions.
The two methoxy groups in this compound provide substantial activation, making the ring much more reactive than benzene and trifluoromethylbenzene. However, the strong inductive electron withdrawal by the trifluoromethyl group at the C2 position will somewhat temper the activating effect of the methoxy groups compared to 1,3-dimethoxybenzene itself. The steric bulk of the trifluoromethyl group may also play a role in slightly reducing the reaction rate by hindering the approach of the electrophile.
Advanced Spectroscopic and Chromatographic Methodologies for Research on 1,3 Dimethoxy 2 Trifluoromethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,3-Dimethoxy-2-(trifluoromethyl)benzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each proton, carbon, and fluorine atom can be obtained.
The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the aromatic and methoxy (B1213986) protons.
The aromatic region shows a characteristic splitting pattern. The proton at the 5-position (H-5) appears as a triplet, resulting from coupling to the two equivalent protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4/H-6) appear as a doublet, as they are coupled to the H-5 proton. The methoxy groups, being chemically equivalent, yield a sharp singlet in the upfield region, integrating to six protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H (H-5) | 7.38 | Triplet (t) | 8.4 | 1H |
| Ar-H (H-4, H-6) | 6.61 | Doublet (d) | 8.5 | 2H |
| -OCH₃ | 3.86 | Singlet (s) | N/A | 6H |
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom. The carbon atoms directly bonded to the electronegative oxygen atoms of the methoxy groups (C-1/C-3) are significantly deshielded and appear downfield. The trifluoromethyl group (CF₃) introduces characteristic quartet splitting for the carbons it is attached to (C-2) and adjacent to, due to carbon-fluorine (C-F) coupling. The CF₃ carbon itself appears as a quartet with a large coupling constant (¹JC-F), while the carbon to which it is attached (C-2) also shows a quartet with a smaller coupling constant (²JC-F).
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) |
|---|---|---|---|
| C-1, C-3 | 159.3 | Singlet | N/A |
| C-5 | 133.0 | Singlet | N/A |
| CF₃ | 124.1 | Quartet (q) | 274.5 |
| C-2 | 107.1 | Quartet (q) | 29.5 |
| C-4, C-6 | 104.8 | Singlet | N/A |
| -OCH₃ | 56.3 | Singlet | N/A |
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum displays a single, sharp resonance, confirming the presence of a single trifluoromethyl group. beilstein-journals.org The chemical shift is a key identifier for the CF₃ group in this particular electronic environment.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF₃ | -54.9 | Singlet (s) |
While one-dimensional NMR provides substantial data, two-dimensional (2D) NMR experiments are employed to definitively establish the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons. A cross-peak between the signals at δ 7.38 (H-5) and δ 6.61 (H-4/H-6) would be expected, verifying their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Expected correlations would include: the aromatic proton signal at δ 7.38 with the carbon signal at δ 133.0 (C-5), the aromatic proton signal at δ 6.61 with the carbon signal at δ 104.8 (C-4/C-6), and the methoxy proton signal at δ 3.86 with the carbon signal at δ 56.3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations would be between the methoxy protons (δ 3.86) and the C-1/C-3 carbons (δ 159.3), and between the H-4/H-6 protons (δ 6.61) and the carbons C-2, C-5, and C-1/C-3.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to predictable fragmentation. The molecular formula of this compound is C₉H₉F₃O₂, giving it a molecular weight of approximately 206.16 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 206.
Loss of a methyl radical (·CH₃): Resulting in a fragment ion at m/z 191. This is a common fragmentation for methoxy-substituted aromatic compounds.
Loss of a methoxy radical (·OCH₃): Leading to a fragment at m/z 175.
Loss of the trifluoromethyl radical (·CF₃): Producing a significant peak at m/z 137.
These fragmentation patterns provide corroborating evidence for the proposed structure determined by NMR.
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 206 | Molecular Ion [M]⁺˙ | [C₉H₉F₃O₂]⁺˙ |
| 191 | [M - CH₃]⁺ | [C₈H₆F₃O₂]⁺ |
| 175 | [M - OCH₃]⁺ | [C₈H₆F₃O]⁺ |
| 137 | [M - CF₃]⁺ | [C₈H₉O₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its measured mass. nih.gov
For this compound, HRMS is employed to confirm its molecular formula, C9H9F3O2. The experimentally measured monoisotopic mass is compared against the theoretically calculated exact mass. A close match between these values provides strong evidence for the compound's identity and elemental composition, which is a critical step in the characterization of newly synthesized batches or isolated products. While specific HRMS data for this compound is not extensively published, the expected values can be calculated and are presented below. In practice, researchers would compare their experimental findings to these theoretical masses to validate the structure. rsc.org
| Molecular Formula | Species (Adduct Ion) | Calculated Exact Mass (Da) |
|---|---|---|
| C₉H₉F₃O₂ | [M]⁺ (Molecular Ion) | 206.0555 |
| [M+H]⁺ | 207.0633 | |
| [M+Na]⁺ | 229.0452 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a cornerstone technique for the analysis of volatile and semi-volatile compounds. escholarship.orgbepls.com In the context of this compound research, GC-MS serves multiple critical functions. It is frequently used to monitor the progress of chemical reactions, allowing researchers to track the consumption of reactants and the formation of the desired product. rsc.org
Furthermore, GC-MS is vital for assessing the purity of the final compound. It can effectively separate this compound from residual starting materials, solvents, and reaction byproducts. The synthesis of substituted aromatic compounds often yields a mixture of constitutional isomers. rsc.orgchemrxiv.org GC-MS is particularly adept at separating these isomers, which may have very similar physical properties, thereby providing a clear picture of the isomeric purity of the sample. The mass spectrum obtained for the chromatographic peak serves as a fingerprint, aiding in the confirmation of the compound's identity through its specific fragmentation pattern. researchgate.net
| Application | Description | Reference |
|---|---|---|
| Reaction Monitoring | Tracking the formation of the product and disappearance of reactants during synthesis. | rsc.org |
| Purity Assessment | Detecting and quantifying impurities, such as starting materials or byproducts. | rsc.org |
| Isomer Separation | Separating this compound from other constitutional isomers (e.g., 1,3-Dimethoxy-4-(trifluoromethyl)benzene). | rsc.org |
| Identity Confirmation | Matching the obtained mass spectrum with known fragmentation patterns for identity verification. | researchgate.net |
Chromatographic Separations for Isolation and Purification
Column Chromatography Techniques (e.g., Flash Chromatography)
Column chromatography is a fundamental purification technique used extensively in synthetic chemistry. hu-berlin.de For the isolation of this compound, flash chromatography, a rapid form of column chromatography, is the method of choice cited in the literature. rsc.orgmdpi.comamazonaws.com This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under positive pressure. rsc.org
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. In the purification of this compound, a non-polar solvent system is commonly used, which allows the relatively non-polar product to elute from the column while more polar impurities are retained for longer. rsc.org Specific conditions reported for the purification of this compound involve using silica gel as the stationary phase and a mixture of a non-polar solvent like pentane (B18724) with a slightly more polar solvent such as dichloromethane (B109758) (DCM) as the eluent. rsc.org
| Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|
| Silica Gel | 20% Dichloromethane in Pentane | rsc.org |
| Silica Gel (300-400 mesh) | Not specified, but generally used for purification of the compound. | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wur.nl It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to significantly higher resolution and faster separation times.
For this compound, HPLC serves two primary purposes. First, analytical HPLC is used for the precise determination of purity, often exceeding the resolution of GC. A reversed-phase setup is typically employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Second, preparative HPLC can be used for the final purification of the compound to achieve very high purity levels, which may be required for specific applications. prepchem.com This is particularly useful for separating closely eluting isomers or removing trace impurities that are difficult to eliminate by flash chromatography alone. prepchem.com
| Parameter | Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Application | Quantitative purity determination, separation of isomers. |
Computational Chemistry and Theoretical Studies of 1,3 Dimethoxy 2 Trifluoromethyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are particularly adept at mapping out the potential energy surfaces of chemical reactions, which allows for the detailed elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of a reaction, a key factor in its kinetics.
For a given reaction involving 1,3-Dimethoxy-2-(trifluoromethyl)benzene, computational chemists can model various possible pathways. By calculating the energies of the transition state geometries for each potential route, the most energetically favorable mechanism can be identified. This theoretical insight is invaluable for rationalizing experimental observations and for designing reaction conditions that favor a desired outcome. For instance, in electrophilic aromatic substitution reactions, DFT can be used to model the formation of the sigma complex (arenium ion) and determine the energy barriers for substitution at different positions on the aromatic ring.
The prediction of regioselectivity and stereoselectivity is a significant application of computational chemistry in organic synthesis. For substituted benzenes like this compound, the directing effects of the substituents play a crucial role in determining the outcome of reactions such as nitration, halogenation, or acylation. DFT calculations can quantify these directing effects by comparing the activation energies for substitution at each possible position.
For example, in the trifluoromethylation of 1,3-dimethoxybenzene (B93181), experimental studies have shown the formation of different isomers. DFT calculations could be employed to model the reaction pathways leading to each of these products. By comparing the calculated activation energies, a prediction of the major and minor products can be made, which can then be compared with experimental yields to validate the computational model. This predictive capability is a powerful tool for synthetic chemists, as it can help to anticipate the outcomes of reactions and to devise strategies to control the selectivity.
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the energy and distribution of the LUMO are related to its ability to accept electrons (electrophilicity).
For this compound, the electron-donating methoxy (B1213986) groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, potentially increasing its reactivity towards nucleophiles. DFT calculations can provide precise energies and visualizations of these frontier orbitals, offering a clear picture of the reactive sites within the molecule.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index. A smaller HOMO-LUMO gap generally indicates higher reactivity. These descriptors provide a quantitative measure of the molecule's stability and reactivity, which can be used to compare it with other compounds and to predict its behavior in different chemical environments.
Table 1: Illustrative Reactivity Descriptors for this compound (Hypothetical DFT Data)
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.5 eV | Global electrophilic nature of the molecule |
Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from DFT calculations and are not based on actual computed results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations are excellent for studying the electronic properties of a single, optimized geometry, molecules are not static. They are constantly in motion, with bonds vibrating and rotating. Molecular Dynamics (MD) simulations can capture this dynamic behavior by solving Newton's equations of motion for the atoms in a molecule over time.
For a molecule like this compound, MD simulations could be used to explore its conformational landscape. The rotation of the methoxy and trifluoromethyl groups can lead to different conformers with varying energies and properties. MD simulations can help to identify the most stable conformations and to understand the energy barriers between them. This information is important as the reactivity of a molecule can be influenced by its conformational preferences. While extensive research in this specific area for this compound is not widely published, the methodology remains a viable and powerful tool for future investigations.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. In the context of reactivity and synthetic utility, QSPR models can be developed to predict properties such as reaction rates or product yields based on calculated molecular descriptors.
For a series of related compounds, including this compound, a QSPR model could be built by calculating a wide range of descriptors (e.g., electronic, steric, and topological) and then using statistical methods to correlate these descriptors with experimentally measured reactivity data. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired synthetic utility. The development of robust QSPR models, however, requires a substantial and consistent dataset, which is currently not extensively available for this specific compound.
Predictive Modeling for Reaction Outcomes and Product Profiles
Predictive modeling for reaction outcomes goes a step beyond the elucidation of a single reaction mechanism. It involves the development of computational models that can predict the complete product profile of a reaction, including the ratios of different isomers and byproducts, under various reaction conditions.
These models can be based on first-principles calculations (like DFT) or on machine learning algorithms trained on large datasets of chemical reactions. For the synthesis of this compound or its subsequent reactions, a predictive model could be developed to forecast how changes in temperature, solvent, or catalyst would affect the product distribution. This would be an invaluable tool for process optimization in a synthetic chemistry setting, allowing for the in-silico screening of reaction conditions to maximize the yield of the desired product while minimizing the formation of unwanted side products. The application of such advanced modeling to this specific compound is a promising area for future research.
Role As a Key Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Fluorinated Aromatic and Heterocyclic Compounds
The presence of fluorine-containing groups, particularly the trifluoromethyl (−CF₃) group, can significantly alter the physical, chemical, and biological properties of organic molecules. urfu.rubeilstein-journals.org This makes fluorinated compounds highly sought after in pharmaceutical and materials science research. urfu.ru 1,3-Dimethoxy-2-(trifluoromethyl)benzene serves as a foundational building block for introducing the trifluoromethylated dimethoxybenzene moiety into larger, more complex structures.
The methoxy (B1213986) groups can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions. For instance, the activation of the benzene (B151609) ring by the methoxy groups facilitates electrophilic substitution, while the trifluoromethyl group influences the regioselectivity of these reactions. This controlled reactivity is crucial for the multi-step synthesis of elaborate fluorinated aromatic systems. Furthermore, this compound can be a precursor for creating fluorinated heterocyclic compounds, which are significant in medicinal chemistry and agriculture. researchgate.net The synthesis of trifluoromethyl-containing pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines often involves the condensation of a fluorinated building block with bidentate nucleophiles, a role for which derivatives of this compound are well-suited. researchgate.net
Scaffold for the Development of New Synthetic Reagents and Catalysts
The unique electronic and steric properties of the this compound framework make it an attractive scaffold for designing novel synthetic reagents and catalysts. The introduction of specific functional groups onto this backbone can lead to the development of specialized reagents. For example, the synthesis of a hypervalent iodine-based electrophilic trifluoromethylating reagent was achieved by modifying a similar benziodaoxol-3-one structure, demonstrating how such scaffolds can be functionalized to create highly reactive agents for organic synthesis. beilstein-journals.org
The development of new trifluoromethyl-containing scaffolds is of significant interest, particularly in the area of peptidomimetics. beilstein-journals.org By using trifluoromethyl propargylamines, which can be derived from trifluoromethyl benzene structures, new triazole-based scaffolds have been synthesized through copper-catalyzed cycloaddition reactions. beilstein-journals.org This highlights the potential of using this compound as a base structure for creating diverse molecular frameworks with potential applications in catalysis and materials science.
Utility in the Production of Agrochemical Intermediates
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity, which can increase the efficacy of a pesticide. beilstein-journals.orgnih.gov Compounds containing a trifluoromethyl group attached to an aromatic ring are the largest group of fluorinated pesticides. beilstein-journals.org
This compound can serve as a key intermediate in the synthesis of active ingredients for herbicides, fungicides, and insecticides. For example, trifluoromethylpyridines are key structural motifs in various agrochemicals, and their synthesis often starts from substituted trifluoromethylbenzene precursors. nih.gov The functional groups on this compound allow for its incorporation into larger molecules that are precursors to final agrochemical products.
Table 1: Examples of Agrochemicals Containing the Trifluoromethylphenyl Moiety
| Agrochemical Class | Example Compound | Key Structural Feature |
|---|---|---|
| Herbicide | Trifluralin | Dinitroaniline with a trifluoromethyl group |
| Fungicide | Fluazinam | Pyridinamine derivative with trifluoromethyl groups |
| Herbicide | Acifluorfen | Diphenyl ether with a trifluoromethyl group |
This table illustrates the prevalence of the trifluoromethylphenyl unit in various classes of agrochemicals, underscoring the importance of intermediates like this compound.
Application as a Standard Reference Substance in Analytical Method Development for Pesticide Synthesis
In the production of pesticides, the purity of intermediates and final products is critical. Analytical methods, such as chromatography and mass spectrometry, are used to ensure quality control. For these methods to be accurate, they must be calibrated using high-purity analytical reference materials. sigmaaldrich.comgcms.cz
This compound can be used as a standard reference substance in the development and validation of analytical methods for pesticides that contain this structural unit. scielo.br It can serve as a starting material, an intermediate, or a potential impurity that needs to be monitored during the manufacturing process. The availability of a certified reference material (CRM) for this compound would allow laboratories to achieve accurate and traceable results, which is essential for regulatory compliance. gcms.cz
Key aspects of using a reference standard include:
Method Validation: Establishing the performance characteristics of an analytical method, such as linearity, accuracy, and precision. scielo.br
Calibration: Creating calibration curves to quantify the concentration of the target analyte in unknown samples.
Quality Control: Routinely checking the performance of the analytical method to ensure consistent and reliable results.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Understanding how changes in a molecule's structure affect its chemical reactivity (structure-reactivity relationships) is fundamental to organic chemistry and drug design. nih.gov this compound is an excellent parent compound for such studies due to its distinct substitution pattern.
By systematically modifying the molecule—for instance, by altering the methoxy groups, introducing other substituents onto the aromatic ring, or reacting the existing groups—chemists can synthesize a library of derivatives. mdpi.com These derivatives can then be studied to probe the electronic and steric effects of the trifluoromethyl and dimethoxy groups on the molecule's reactivity in various chemical transformations. The insights gained from these studies can guide the design of new molecules with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. researchgate.net
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one |
| Acifluorfen |
| Fluazinam |
| Trifluralin |
| Trifluoromethyl pyrazoles |
| 1,5-benzodiazepines |
| 1,5-benzothiazepines |
| Trifluoromethylpyridines |
| Trifluoromethyl propargylamines |
Future Research Directions and Emerging Avenues for 1,3 Dimethoxy 2 Trifluoromethyl Benzene Studies
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for synthesizing fluorinated compounds. For 1,3-dimethoxy-2-(trifluoromethyl)benzene, future research will likely focus on replacing hazardous reagents and solvents with safer, more environmentally friendly alternatives.
Key research targets include:
Alternative Solvents: Exploring the use of water or other green solvents to replace traditional organic solvents, which could reduce environmental impact and simplify purification processes nih.gov.
Benign Reagents: Investigating less toxic and more atom-economical reagents. For instance, dimethyl carbonate is being explored as a greener alternative to conventional methylating agents for synthesizing related methoxybenzene compounds researchgate.net.
Catalytic Systems: Developing catalytic methods that reduce waste and energy consumption. The use of ionic liquids as recyclable catalysts presents a promising avenue for greener synthesis of aromatic ethers researchgate.net.
These approaches aim to create synthetic pathways that are not only efficient but also align with the principles of sustainable chemistry.
| Parameter | Conventional Approach | Emerging Green Approach |
|---|---|---|
| Solvents | Chlorinated hydrocarbons, DMF, etc. | Water, supercritical CO2, ionic liquids nih.govresearchgate.net |
| Reagents | Stoichiometric, often toxic reagents | Catalytic systems, benign reagents (e.g., DMC) researchgate.net |
| Energy | High temperatures and pressures | Lower energy inputs through catalysis |
| Waste | Significant byproduct generation | Minimized waste, atom-economical reactions |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis, and the development of novel catalysts for C-F and C-CF3 bond formation is a vibrant area of research. For this compound, new catalytic systems are sought to improve control over regioselectivity, increase yields, and broaden the scope of accessible derivatives.
Future research directions include:
Base Metal Catalysis: Moving beyond precious metal catalysts like palladium to more abundant and cost-effective metals such as copper, iron, and cobalt nih.govnih.govnih.gov. Cobalt photocatalysts, for example, have shown promise for the direct C-H trifluoromethylation of arenes nih.gov.
Photoredox Catalysis: Utilizing visible light to drive trifluoromethylation reactions under mild conditions, which can offer unique reactivity and selectivity compared to traditional thermal methods nih.gov.
Enzymatic Catalysis: Exploring biocatalysts to perform highly selective fluorination and trifluoromethylation reactions, offering unparalleled control over stereochemistry.
The goal is to create a toolbox of catalytic methods that allow for the precise and efficient synthesis of complex molecules derived from the this compound core.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To translate laboratory discoveries into practical applications, scalable and robust synthetic methods are essential. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for fluorination reactions which can be hazardous. researchgate.netresearchgate.netrsc.orgvapourtec.com
Key benefits and research avenues include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, significantly reducing the risks associated with exothermic or hazardous reactions involving fluorinating agents researchgate.netvapourtec.com.
Improved Control and Reproducibility: The precise control over parameters like temperature, pressure, and reaction time in flow systems leads to higher reproducibility and efficiency rsc.org.
Scalability: Scaling up production is simplified by running the flow reactor for longer periods, avoiding the challenges of scaling up large batch reactors rsc.org.
Automation: Integrating flow reactors with automated control and in-line purification can create fully automated synthesis platforms for the on-demand production of this compound and its derivatives.
The adoption of these technologies will be crucial for the industrial production and widespread availability of this important chemical building block. rsc.orgrsc.org
| Feature | Benefit | Reference |
|---|---|---|
| Small Reactor Volume | Increased safety, especially with hazardous reagents | researchgate.netvapourtec.com |
| Precise Parameter Control | Higher yields, improved selectivity, and reproducibility | rsc.org |
| Efficient Heat and Mass Transfer | Better management of exothermic reactions | researchgate.net |
| Ease of Automation | Enables high-throughput screening and on-demand synthesis | vapourtec.com |
Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques, which monitor reactions as they happen, provide invaluable insights into reaction kinetics, intermediates, and byproduct formation.
Future studies on this compound will likely employ:
In-line NMR and IR Spectroscopy: Integrating these techniques into flow reactors allows for real-time monitoring of reagent consumption and product formation, enabling rapid optimization of reaction conditions. asahilab.co.jpacs.orgamanote.com
Raman Spectroscopy: This technique can provide detailed information about molecular vibrations and is well-suited for studying reactions in complex mixtures.
Mass Spectrometry: Techniques like ReactIR and Probes Mass Spectrometry can identify transient intermediates, providing direct evidence for proposed reaction pathways.
By combining these real-time analytical tools with kinetic modeling, researchers can develop a comprehensive understanding of the mechanisms governing the synthesis of this compound, leading to more rational and efficient process development. asahilab.co.jp
Computational Design of Next-Generation Fluorinated Molecules Utilizing This Scaffold
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By modeling molecules and their properties on a computer, researchers can predict the characteristics of new compounds before they are synthesized, saving time and resources.
For this compound, computational approaches can be used to:
Scaffold Hopping and Virtual Screening: Use the this compound core as a starting point to design and screen large virtual libraries of new molecules for desired biological activities or material properties nih.govsemanticscholar.org.
Predicting Physicochemical Properties: Employ quantum mechanical calculations and molecular dynamics simulations to predict properties such as solubility, stability, and electronic characteristics of novel derivatives.
Designing Targeted Molecules: Tailor the structure of new compounds based on the this compound scaffold to optimize interactions with specific biological targets or to achieve desired performance in materials applications mdpi.commdpi.com.
This synergy between computational design and experimental synthesis will accelerate the discovery of next-generation fluorinated molecules with enhanced performance and functionality.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1,3-Dimethoxy-2-(trifluoromethyl)benzene?
To synthesize this compound, consider the following strategies:
- Electrophilic Aromatic Substitution : Introduce the trifluoromethyl group via Friedel-Crafts-type reactions using trifluoromethylation reagents (e.g., CF₃X sources) under acidic conditions. Optimize regioselectivity by leveraging the directing effects of methoxy groups .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to install the trifluoromethyl group on a pre-functionalized benzene ring containing methoxy substituents. Ensure palladium catalysts and boronic acid derivatives are compatible with electron-rich aromatic systems .
- Continuous Flow Synthesis : Adapt visible-light-induced trifluoromethylation protocols in flow reactors for improved yield and reduced reaction time, as demonstrated for analogous trifluoromethylarenes .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
- Spectroscopy :
- Elemental Analysis : Verify C, H, F, and O content to ±0.3% deviation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
The electron-donating methoxy groups (-OCH₃) direct electrophiles to the para and ortho positions relative to themselves, while the electron-withdrawing trifluoromethyl group (-CF₃) deactivates the ring and further directs substitution to meta positions. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity. Experimental validation via nitration or halogenation reactions is recommended to map reactivity patterns .
Q. How does the steric and electronic profile of this compound influence its utility in pharmaceutical intermediate synthesis?
- Steric Effects : The -CF₃ group introduces steric bulk, potentially hindering undesired side reactions in multi-step syntheses.
- Electronic Effects : The strong electron-withdrawing nature of -CF₃ stabilizes adjacent negative charges, making the compound a candidate for nucleophilic aromatic substitution (e.g., in the synthesis of kinase inhibitors or antiviral agents).
- Case Study : Analogous trifluoromethylbenzene derivatives are used as intermediates in drug development, such as in the synthesis of protease inhibitors or fluorinated analogs of bioactive molecules .
Q. What analytical challenges arise in detecting trace impurities of this compound in complex reaction mixtures?
- Co-elution Issues : Use GC-MS or UPLC with tandem mass spectrometry (MS/MS) to resolve co-eluting isomers (e.g., 1,2- vs. 1,3-substituted products).
- Fluorine-specific Detection : Employ ¹⁹F NMR to identify fluorinated byproducts, which may not be visible in standard ¹H/¹³C spectra .
- Quantitative Analysis : Develop a calibration curve using internal standards (e.g., deuterated analogs) to account for matrix effects .
Q. Can computational modeling predict the physicochemical properties of this compound?
Yes. Tools like COSMO-RS or Schrödinger’s QikProp can estimate:
- LogP : Predicted ~2.1 (indicating moderate lipophilicity).
- Aqueous Solubility : ~0.1 mg/mL due to the hydrophobic -CF₃ group.
- pKa : The methoxy groups are weakly acidic (pKa ~12–14), while the -CF₃ group has negligible acidity.
Validate predictions experimentally via shake-flask solubility tests or potentiometric titrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
